molecular formula C20H18FN5O3 B2762520 8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-34-1

8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2762520
CAS RN: 946312-34-1
M. Wt: 395.394
InChI Key: DOUYTCRBIQQVRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, was reported in a study . The compound was synthesized by the condensation of 2-(3-methoxyphenyl)acetohydrazide with 1-fluoro-2-isocyanatobenzene. The dehydrocyclization of the resulting compound yielded the target compound by refluxing in 2 N aqueous sodium hydroxide solutions .


Molecular Structure Analysis

The XRD result and DFT calculations showed that a similar molecule, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, predominantly exists in thione conformation and crystallized in the triclinic system of P-1 space group .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Research on related compounds, such as the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcases the potential of 8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide in medicinal chemistry. These compounds have been evaluated for their analgesic and anti-inflammatory activities, indicating potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor and Antimicrobial Activities

Compounds with similar structural features have demonstrated antitumor and antimicrobial activities. For instance, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines (Hassan, Hafez, & Osman, 2014). This suggests that 8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide could also be explored for its potential antitumor properties.

Organic Synthesis and Chemical Characterization

The compound's structure, incorporating elements such as the imidazo[2,1-c][1,2,4]triazine ring, suggests its usefulness in organic synthesis, particularly in the creation of complex molecules with potential pharmacological applications. Research on similar compounds has involved detailed synthetic routes and characterization, indicating the importance of such molecules in developing new synthetic methodologies and materials (Eleev, Kutkin, & Zhidkov, 2015).

Photophysical and Antimicrobial Studies

Additionally, novel heterocycles have been studied for their broad-spectrum antimicrobial activity and photophysical properties, suggesting potential applications in materials science and bioactive compound development. For example, new benzimidazole, benzoxazole, and benzothiazole derivatives have been prepared and screened for antimicrobial activity, showcasing the diverse applications of such compounds in addressing microbial resistance (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

properties

IUPAC Name

8-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-29-16-4-2-3-13(11-16)12-22-18(27)17-19(28)26-10-9-25(20(26)24-23-17)15-7-5-14(21)6-8-15/h2-8,11H,9-10,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUYTCRBIQQVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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